molecular formula C7H13NO B126129 3,3-Dimethylpiperidin-4-one CAS No. 150668-82-9

3,3-Dimethylpiperidin-4-one

Cat. No.: B126129
CAS No.: 150668-82-9
M. Wt: 127.18 g/mol
InChI Key: KXBPUMSPCLLXRZ-UHFFFAOYSA-N
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Description

3,3-Dimethylpiperidin-4-one is a chemical compound belonging to the piperidine class, which is known for its presence in various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethylpiperidin-4-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,3-dimethylbutanal with ammonia or primary amines in the presence of a catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives .

Scientific Research Applications

3,3-Dimethylpiperidin-4-one has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.

    Medicine: It is explored for its pharmacological properties and potential therapeutic applications.

    Industry: The compound is utilized in the production of various chemicals and materials.

Comparison with Similar Compounds

  • 1,3-Dimethylpiperidin-4-one
  • 3,3-Dimethylpiperidin-4-ol
  • 1-Benzyl-3,3-dimethylpiperidin-4-one

Comparison: 3,3-Dimethylpiperidin-4-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .

Properties

IUPAC Name

3,3-dimethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-7(2)5-8-4-3-6(7)9/h8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBPUMSPCLLXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624241
Record name 3,3-Dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150668-82-9
Record name 3,3-Dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The 3,3-dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester thus prepared (450 mg, 1.97 mmol) was dissolved in methylene chloride (10 mL). Trifluoroacetic acid was added (305 uL) and the resulting solution stirred at room temperature 2 h. Additional trifluoroacetic acid was added (300 uL) and the reaction stirred at room temperature 3 days. The pale yellow solution was concentrated to afford an oily residue, which was triturated with ether. The solids were collected by suction filtration and dried in vacuo. 3,3-Dimethyl-piperidin-4-one was isolated and used as its trifluoroacetic acid salt (381 mg, 80%).
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Synthesis routes and methods II

Procedure details

1-Benzyl-3,3-dimethyl-4-piperidone 275 g (1.26 mol), was dissolved in 1.0 L. methanol. The solution was transferred to a Parr reactor after adding 10% palladium on carbon (25 g). The reaction mixture was stirred under 300 psi hydrogen pressure at 60° C. until chromatography showed complete conversion. The reaction mixture was filtered and the residue washed with methanol (200 ml). The filtrate was concentrated to dryness to afford 3,3-dimethyl-4-piperidone (158 g) which was used as such for the preparation of either 4-benzyloxycarbonylamino-3,3-dimethylpiperidine or 4-t-butyloxycarbonylamino-3,3-dimethylpiperidine.
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Synthesis routes and methods III

Procedure details

Trifluoroactic acid (4 mL, 51.92 mmol) was added to a solution of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (2.0588 g, 9.06 mmol) in dichloromethane (12 mL). The reaction was stirred at RT for 2 h and the solution was concentrated to remove the solvent. The residue as the product was directly used in the next step without further purification. m/z 128.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3,3-Dimethylpiperidin-4-one derivatives interesting for materials science?

A: These compounds, particularly cis-2,6-bis(2-chlorophenyl)-3,3-dimethylpiperidin-4-one (2C3DMPO), exhibit promising nonlinear optical (NLO) properties. [] NLO materials are crucial for technologies like fiber optic communications and optical signal processing. The strong interactions between bonding and antibonding orbitals in 2C3DMPO, indicated by the small energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), contribute to its NLO activity. []

Q2: How does the structure of this compound derivatives relate to their potential biological activity?

A: While the provided research focuses on the NLO properties of 2C3DMPO, other derivatives like 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) and 2,6-Bis(4-Chlorophenyl)-3,3-Dimethylpiperidin-4-One (BCDP) have shown potential in biological contexts. [, ] Though specific mechanisms aren't detailed in the provided abstracts, the conformation and vibrational characteristics of these molecules, studied using Density Functional Theory (DFT), likely play a role in their interactions with biological targets. [, ] Further research is needed to elucidate the structure-activity relationships of these compounds.

Q3: What computational chemistry techniques have been employed to study this compound derivatives?

A: Researchers have utilized Density Functional Theory (DFT) calculations at the HSEH1PBE level with the 6-311++G (d, p) basis set to investigate 2C3DMPO. [] This method allowed them to accurately predict geometric parameters, HOMO/LUMO energies, and molecular properties like dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding its NLO behavior. []

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